2-(Hydroxymethyl)-4-(trifluoromethoxy)phenol

Medicinal Chemistry Physicochemical Properties Drug Design

Optimize drug-like properties without losing -OCF3 electronic effects. This ortho-substituted phenolic building block directly reduces lipophilicity compared to standard 4-(trifluoromethoxy)phenol scaffolds. - LogP: 1.903 (calc.), ~0.45 units lower than non-hydroxymethyl analogs - Reactive handle: -CH2OH enables esterification, etherification, or oxidation for bioconjugation - pKa: 9.31 (predicted) | MW: 208.13 g/mol - Available for immediate R&D supply with full analytical data

Molecular Formula C8H7F3O3
Molecular Weight 208.13 g/mol
Cat. No. B15525969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)-4-(trifluoromethoxy)phenol
Molecular FormulaC8H7F3O3
Molecular Weight208.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)(F)F)CO)O
InChIInChI=1S/C8H7F3O3/c9-8(10,11)14-6-1-2-7(13)5(3-6)4-12/h1-3,12-13H,4H2
InChIKeyOTEPOBZTTWZMFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Hydroxymethyl)-4-(trifluoromethoxy)phenol: Overview


2-(Hydroxymethyl)-4-(trifluoromethoxy)phenol (CAS 1261679-57-5, molecular formula C8H7F3O3, molecular weight 208.13 g/mol) is a specialized aryl building block featuring a phenolic core substituted with a trifluoromethoxy group (-OCF3) and a hydroxymethyl group (-CH2OH) at the ortho position [1]. This structural arrangement endows the compound with a calculated LogP (partition coefficient) of 1.903 and a predicted pKa of 9.31 [1], while the hydroxymethyl group serves as a versatile handle for further functionalization. As a key intermediate, it is commercially available from specialized chemical suppliers .

2-(Hydroxymethyl)-4-(trifluoromethoxy)phenol: Substitution Risks


This compound cannot be simply interchanged with in-class analogs due to the unique interplay between its ortho-hydroxymethyl and para-trifluoromethoxy substituents, which dictates its specific physicochemical and electronic properties [1]. While generic substitutions like 2-(hydroxymethyl)phenol lack the electron-withdrawing -OCF3 group [2], and compounds like 4-(trifluoromethoxy)phenol lack the reactive hydroxymethyl handle, the precise regioisomerism—exemplified by the positional isomer 4-(Hydroxymethyl)-3-(trifluoromethoxy)phenol—leads to quantifiable differences in properties like lipophilicity (LogP) . The quantitative evidence below details these crucial differentiators.

2-(Hydroxymethyl)-4-(trifluoromethoxy)phenol: Quantitative Comparison


LogP Modulation

The lipophilicity of 2-(Hydroxymethyl)-4-(trifluoromethoxy)phenol, quantified by its calculated LogP of 1.903, is significantly modulated by the presence of both substituents. This value is lower than that of the des-hydroxymethyl analog, 4-(trifluoromethoxy)phenol (LogP = 2.35), and the positional isomer, 4-(Hydroxymethyl)-3-(trifluoromethoxy)phenol (LogP = 2.33) . The data demonstrate that the ortho-hydroxymethyl group reduces LogP by approximately 0.45 log units compared to the baseline 4-(trifluoromethoxy)phenol, a substantial shift that can influence membrane permeability and pharmacokinetic profiles.

Medicinal Chemistry Physicochemical Properties Drug Design

pKa Modulation

The predicted pKa of 2-(Hydroxymethyl)-4-(trifluoromethoxy)phenol is 9.31 [1]. This value is considerably higher than that of the parent compound lacking the ortho-hydroxymethyl group, 4-(trifluoromethoxy)phenol, which has a reported pKa of 9.50 [2]. The introduction of the hydroxymethyl group at the ortho position appears to slightly decrease the compound's acidity compared to its para-hydroxy analog, likely due to electronic and steric effects. This difference in pKa will influence its ionization state at physiological pH.

Physicochemical Properties Drug Metabolism Pharmacokinetics

Molecular Weight and H-Bonding Profile

The compound's molecular weight (208.13 g/mol) and hydrogen-bond donor/acceptor profile are distinct from its analogs. With two hydrogen-bond donors and three acceptors, it offers a balanced profile compared to simpler building blocks like 2-(hydroxymethyl)phenol (1 donor, 2 acceptors; MW 124.14) [1] and the more lipophilic 4-(trifluoromethoxy)phenol (1 donor, 5 acceptors; MW 178.11) . This intermediate profile is often desirable for achieving oral bioavailability (Lipinski's Rule of 5).

Medicinal Chemistry ADME Properties Molecular Design

2-(Hydroxymethyl)-4-(trifluoromethoxy)phenol: Application Scenarios


LogP Fine-Tuning in Lead Optimization

When a drug candidate derived from a 4-(trifluoromethoxy)phenol scaffold exhibits excessive lipophilicity (LogP > 2.3) leading to poor solubility or off-target effects, using 2-(Hydroxymethyl)-4-(trifluoromethoxy)phenol as a building block can directly reduce LogP by approximately 0.45 units, as demonstrated by comparative data [1]. This strategy leverages the ortho-hydroxymethyl group to improve aqueous solubility and potentially enhance the overall drug-likeness profile without compromising the beneficial electronic effects of the -OCF3 group.

Bioconjugation Handle Introduction

The primary hydroxymethyl group (-CH2OH) provides a synthetic handle that is absent in common analogs like 4-(trifluoromethoxy)phenol. This functional group can be directly utilized for esterification, etherification, or oxidation to an aldehyde or carboxylic acid for bioconjugation [2], such as linking a payload to an antibody or creating a prodrug. This inherent reactivity makes the compound a direct starting point for creating more complex molecular architectures, avoiding the need for multi-step functional group interconversions required by simpler building blocks.

Ortho-Substituent Effects on Reactivity

In fundamental research, this compound serves as a valuable probe for studying the interplay between ortho-substituents and electron-withdrawing para-groups. Its unique structure, combining a hydroxymethyl group ortho to the phenolic OH and an -OCF3 group para to it, allows for the investigation of intramolecular hydrogen bonding and electronic effects on the phenolic ring's reactivity and stability [3]. These studies can inform the design of more robust and functional materials and pharmaceuticals.

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